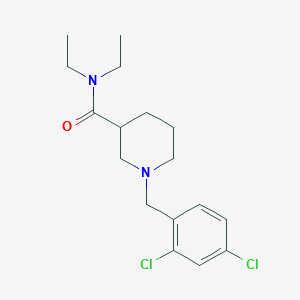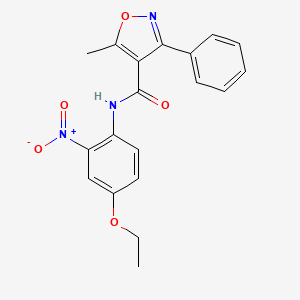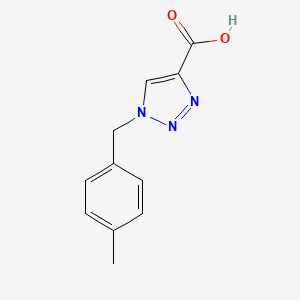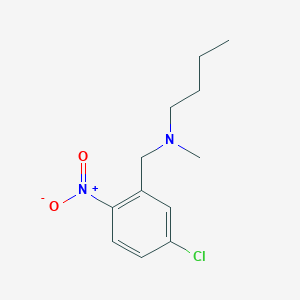
1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide, commonly known as Diethylcarbamazine (DEC), is a synthetic organic compound that is widely used in scientific research. It was first synthesized in the 1940s and has since been used as an antihelminthic and immunomodulatory agent. DEC is a white, crystalline powder that is soluble in water and ethanol. It has a molecular weight of 320.23 g/mol and a chemical formula of C16H23Cl2N3O.
Mechanism of Action
1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide exerts its antihelminthic effects by interfering with the metabolism of microfilariae, the larval stage of filarial parasites. It also disrupts the motility of adult worms, making them more susceptible to the host immune system. The immunomodulatory effects of 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide are thought to be due to its ability to stimulate T-cell proliferation and cytokine production.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain cytokines, including interleukin-2 and interferon-gamma. It has also been shown to decrease the levels of certain cytokines, including interleukin-4 and interleukin-5. These effects are thought to be responsible for 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide's immunomodulatory properties.
Advantages and Limitations for Lab Experiments
1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a long shelf life. However, there are also some limitations to its use. 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide can be toxic to some cell types, and its effects can vary depending on the dose and duration of treatment. It is also important to note that 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide should only be used in accordance with ethical guidelines for animal and human research.
Future Directions
There are several potential future directions for research involving 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide. One area of interest is the development of new formulations of 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide that are more effective and have fewer side effects. Another area of interest is the study of 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide's effects on other parasitic diseases, such as schistosomiasis and soil-transmitted helminthiasis. Additionally, there is ongoing research into the mechanisms underlying 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide's immunomodulatory effects, which could lead to the development of new therapies for immune-related disorders.
Synthesis Methods
The synthesis of 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide involves the reaction of 2,4-dichlorobenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with piperidinecarboxylic acid to form 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide. This synthesis method has been well-established and is widely used in the production of 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide for scientific research purposes.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has been extensively studied for its antihelminthic properties, particularly in the treatment of lymphatic filariasis and onchocerciasis. It has also been shown to have immunomodulatory effects, including the stimulation of T-cell proliferation and the inhibition of cytokine production. These properties make 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide a valuable tool in the study of parasitic diseases and immune system function.
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O/c1-3-21(4-2)17(22)14-6-5-9-20(12-14)11-13-7-8-15(18)10-16(13)19/h7-8,10,14H,3-6,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZJXOAJPLUSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5260050 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(1-benzofuran-2-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5210926.png)

![4-methoxy-N-{1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5210934.png)
![1-acetyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B5210938.png)

![N-[4-(pentyloxy)phenyl]-1,3-benzothiazole-7-sulfonamide](/img/structure/B5210949.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-cyclopropyl-4-(4-methoxyphenyl)nicotinonitrile](/img/structure/B5210957.png)
![5,6-dimethyl-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5210963.png)
![2-(1-bromo-1-chloroethyl)-4,8-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5210974.png)


![2-[4-(dimethylamino)benzyl]-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione](/img/structure/B5210992.png)

